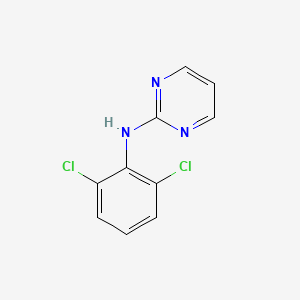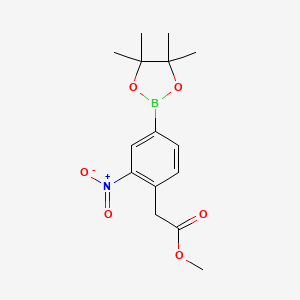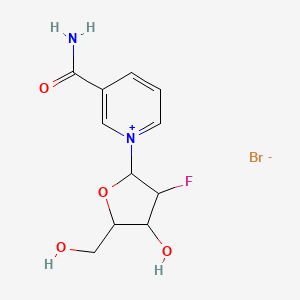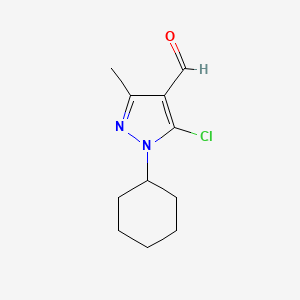
2-Pyrimidinamine, N-(2,6-dichlorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyrimidinamine, N-(2,6-dichlorophenyl)- is a heterocyclic compound with the molecular formula C10H7Cl2N3. It is a derivative of pyrimidine, where the amino group at the 2-position is substituted with a 2,6-dichlorophenyl group. This compound is of interest due to its potential bioactivity and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the common methods to synthesize 2-Pyrimidinamine, N-(2,6-dichlorophenyl)- involves the aromatic nucleophilic substitution of halogenated pyrimidines with substituted anilines. For instance, 2-chloro-4,6-dimethylpyrimidine can react with 2,6-dichloroaniline under microwave conditions to yield the desired product . The use of microwave irradiation significantly reduces reaction times and improves yields compared to conventional heating methods.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale aromatic nucleophilic substitution reactions. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Pyrimidinamine, N-(2,6-dichlorophenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenated pyrimidines and substituted anilines. Acidic or basic conditions are often employed to facilitate the reaction.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions typically yield various anilinopyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
2-Pyrimidinamine, N-(2,6-dichlorophenyl)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound has potential bioactivity and is studied for its effects on various biological systems.
Industry: It is used in the production of fungicides and pesticides due to its biological activity.
Wirkmechanismus
The mechanism of action of 2-Pyrimidinamine, N-(2,6-dichlorophenyl)- involves its interaction with specific molecular targets and pathways. For instance, some derivatives act as kinase inhibitors, interfering with cell signaling pathways that regulate cell growth and proliferation . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminopyrimidine: A simpler analog without the dichlorophenyl substitution.
4-(2,4-Dichlorophenyl)-2-pyrimidinamine: Another derivative with a different substitution pattern.
Uniqueness
2-Pyrimidinamine, N-(2,6-dichlorophenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,6-dichlorophenyl group enhances its bioactivity and makes it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
66501-16-4 |
|---|---|
Molekularformel |
C10H7Cl2N3 |
Molekulargewicht |
240.09 g/mol |
IUPAC-Name |
N-(2,6-dichlorophenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C10H7Cl2N3/c11-7-3-1-4-8(12)9(7)15-10-13-5-2-6-14-10/h1-6H,(H,13,14,15) |
InChI-Schlüssel |
RQHCTLPUMQYABP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)NC2=NC=CC=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-[(E)-2-(6-tert-butyl-4-propan-2-ylidenepyran-2-yl)ethenyl]-3,3,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-triene](/img/structure/B12102547.png)

![9,19-Dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15(20),16,18-hexaene-17,21-diol](/img/structure/B12102557.png)


![6-[[3,5-Dihydroxy-2-methyl-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl)oxyoxan-4-yl]oxymethyl]oxane-2,3,4,5-tetrol](/img/structure/B12102565.png)

amine](/img/structure/B12102573.png)
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethan-1-amine dihydrochloride](/img/structure/B12102589.png)




